molecular formula C10H8O4 B12878945 4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione CAS No. 62596-58-1

4-Ethyl-7-hydroxy-2-benzofuran-1,3-dione

Cat. No.: B12878945
CAS No.: 62596-58-1
M. Wt: 192.17 g/mol
InChI Key: XRYZJPOWUDTPEL-UHFFFAOYSA-N
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Description

4-Ethyl-7-hydroxyisobenzofuran-1,3-dione is a chemical compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . It belongs to the class of aromatic heterocycles and is known for its unique structural properties, which include a benzofuran ring substituted with an ethyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-7-hydroxyisobenzofuran-1,3-dione typically involves the oxidation of indane derivatives in subcritical water under oxygen pressure . This method does not require a catalyst and results in the transformation of indane derivatives into the desired isobenzofuran-1,3-dione structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-7-hydroxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The ethyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-Ethyl-7-hydroxyisobenzofuran-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-7-hydroxyisobenzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the benzofuran ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-7-hydroxyisobenzofuran-1,3-dione is unique due to the presence of both an ethyl group and a hydroxyl group on the benzofuran ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

62596-58-1

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

4-ethyl-7-hydroxy-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H8O4/c1-2-5-3-4-6(11)8-7(5)9(12)14-10(8)13/h3-4,11H,2H2,1H3

InChI Key

XRYZJPOWUDTPEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C(C=C1)O)C(=O)OC2=O

Origin of Product

United States

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